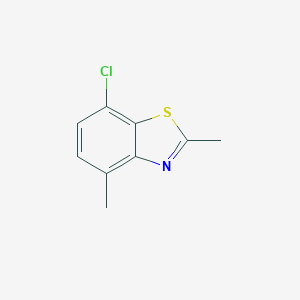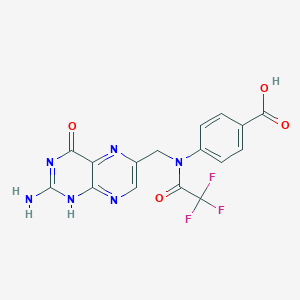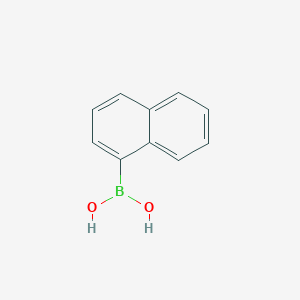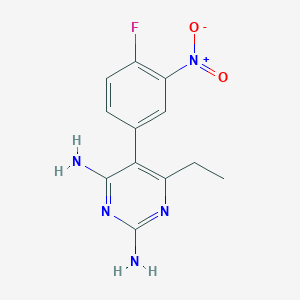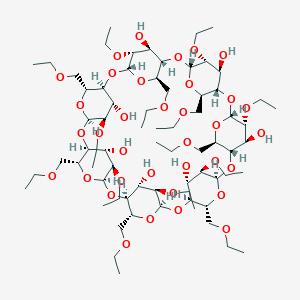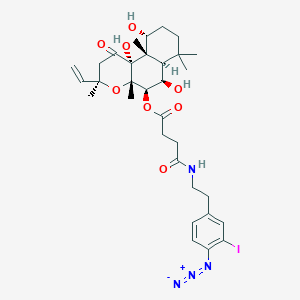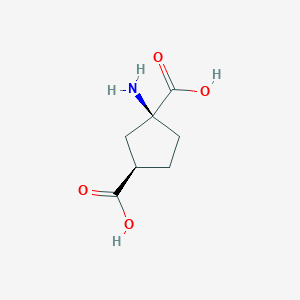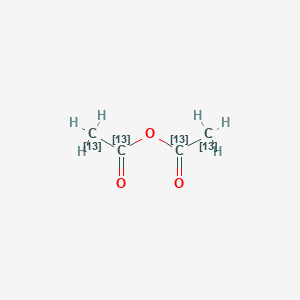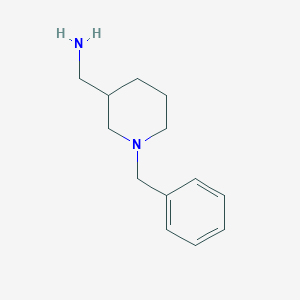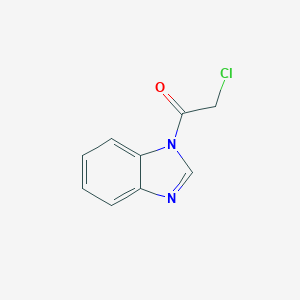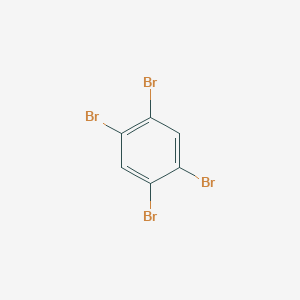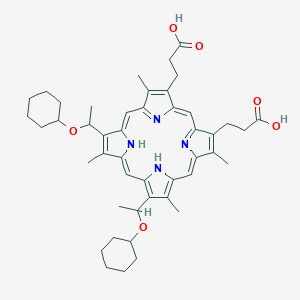
Hematoporphyrin dicyclohexanyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hematoporphyrin dicyclohexanyl ether is a derivative of hematoporphyrin, a porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This compound is particularly noted for its applications in photodynamic therapy (PDT), a treatment that uses light-sensitive compounds to destroy cancer cells.
Preparation Methods
The synthesis of hematoporphyrin dicyclohexanyl ether involves the reaction of hematoporphyrin with dicyclohexyl ether under specific conditions. The process typically includes:
Starting Material: Hematoporphyrin dihydrochloride.
Reagents: Dicyclohexyl ether, sulfuric acid, and acetic acid.
Reaction Conditions: The reaction is carried out by treating hematoporphyrin dihydrochloride with a mixture of sulfuric acid and acetic acid, followed by the addition of dicyclohexyl ether.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Hematoporphyrin dicyclohexanyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or molecular oxygen, leading to the formation of oxidized porphyrin derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, altering its electronic properties.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
Hematoporphyrin dicyclohexanyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the photophysical and photochemical properties of porphyrins.
Biology: The compound is utilized in studies of cellular uptake and localization of porphyrins.
Medicine: Its primary application is in photodynamic therapy (PDT) for cancer treatment.
Mechanism of Action
The mechanism of action of hematoporphyrin dicyclohexanyl ether in photodynamic therapy involves several steps:
Accumulation: The compound preferentially accumulates in tumor tissues due to its affinity for certain cellular components.
Activation: Upon exposure to specific wavelengths of light, the compound becomes excited and transfers energy to molecular oxygen, generating singlet oxygen and other reactive oxygen species.
Cellular Damage: These reactive species cause oxidative damage to cellular components, leading to cell death.
The molecular targets include cellular membranes, proteins, and nucleic acids, and the pathways involved are primarily those related to oxidative stress and apoptosis.
Comparison with Similar Compounds
Hematoporphyrin dicyclohexanyl ether can be compared with other porphyrin derivatives such as:
Hematoporphyrin monomethyl ether: Another derivative used in PDT, but with different pharmacokinetic properties.
Protoporphyrin IX: A naturally occurring porphyrin with applications in PDT and as a precursor in heme biosynthesis.
Photofrin II: A commercial mixture of porphyrin derivatives used in PDT, containing dihematoporphyrin ether and other components.
This compound is unique due to its specific ether linkage, which influences its photophysical properties and cellular uptake .
Properties
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(1-cyclohexyloxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H58N4O6/c1-25-33(17-19-43(51)52)39-24-40-34(18-20-44(53)54)26(2)36(48-40)22-41-46(30(6)56-32-15-11-8-12-16-32)28(4)38(50-41)23-42-45(27(3)37(49-42)21-35(25)47-39)29(5)55-31-13-9-7-10-14-31/h21-24,29-32,49-50H,7-20H2,1-6H3,(H,51,52)(H,53,54) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZULZLQHJGCMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC6CCCCC6)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC7CCCCC7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119052-80-1 |
Source


|
| Record name | Hematoporphyrin dicyclohexanyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119052801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Hydroxy-2-phenylacetyl)amino]butanoic acid](/img/structure/B48342.png)
